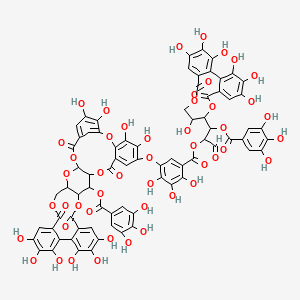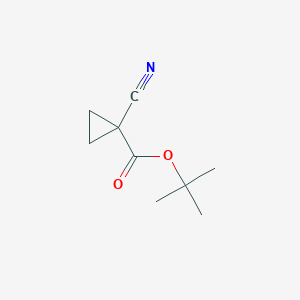![molecular formula C7H11NO2 B3366701 (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid CAS No. 1427203-53-9](/img/structure/B3366701.png)
(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid
Overview
Description
®-5-Aza-spiro[2.4]heptane-7-carboxylic acid is a unique spirocyclic compound characterized by its azaspiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts distinct chemical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Aza-spiro[2.4]heptane-7-carboxylic acid typically involves the formation of the spirocyclic ring system. One method includes the hydrogenation of 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid over Raney nickel, which occurs in a syn-stereoselective fashion . Another approach involves the synthesis of tert-butyl (7S)-5-azaspiro[2.4]heptane-7-ylcarbamate, which is suitable for industrial large-scale production due to its high optical purity and simple process .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. The process often involves the use of readily available raw materials and straightforward reaction conditions to ensure scalability. For instance, the synthesis of tert-butyl (7S)-5-azaspiro[2.4]heptane-7-ylcarbamate is designed to be efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: ®-5-Aza-spiro[2.4]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of primary alcohols to carboxylic acids.
Reduction: Reduction of carboxylic acids to alcohols using lithium aluminum hydride.
Substitution: Formation of amides from carboxylic acids and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Dicyclohexylcarbodiimide (DCC) for amide formation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides.
Scientific Research Applications
®-5-Aza-spiro[2.4]heptane-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, particularly in drug discovery programs.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ®-5-Aza-spiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, influencing various biochemical pathways. For instance, it may act on disintegrin and metalloproteinase domain-containing protein 17, affecting cellular processes .
Comparison with Similar Compounds
- ®-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
- 2-oxa-1-azaspiro[bicyclo[3.2.0]]heptanes
Comparison: ®-5-Aza-spiro[2.4]heptane-7-carboxylic acid stands out due to its specific spirocyclic framework, which imparts unique chemical properties. Compared to other azaspiro compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable target for synthetic and medicinal chemistry .
Properties
IUPAC Name |
(7R)-5-azaspiro[2.4]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-3-8-4-7(5)1-2-7/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXWMEGIVQLEOG-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CNC[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241468 | |
| Record name | 5-Azaspiro[2.4]heptane-7-carboxylic acid, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427203-53-9 | |
| Record name | 5-Azaspiro[2.4]heptane-7-carboxylic acid, (7R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427203-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azaspiro[2.4]heptane-7-carboxylic acid, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















